molecular formula C23H19NO4 B11710997 butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11710997
M. Wt: 373.4 g/mol
InChI Key: HYYHQNBUQSCFPJ-UHFFFAOYSA-N
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Description

Butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a dioxo-dihydro-isoindole moiety, and a butyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with phthalic anhydride under acidic conditions, followed by esterification with butanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted naphthalene compounds.

Scientific Research Applications

Butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. The dioxo-dihydro-isoindole moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of a naphthalene ring and a dioxo-dihydro-isoindole moiety, which imparts specific chemical reactivity and biological activity not commonly found in other similar compounds.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

butyl 2-naphthalen-2-yl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H19NO4/c1-2-3-12-28-23(27)17-9-11-19-20(14-17)22(26)24(21(19)25)18-10-8-15-6-4-5-7-16(15)13-18/h4-11,13-14H,2-3,12H2,1H3

InChI Key

HYYHQNBUQSCFPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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